4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
Description
This compound belongs to the triazoloquinazoline-dione family, characterized by a fused triazole-quinazoline core with a 1,5-dione moiety. Its synthesis likely involves multi-step reactions, including cyclization and substitution, as inferred from analogous methodologies in the evidence .
Properties
IUPAC Name |
4-benzyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-33-19-11-7-10-18(14-19)22(30)16-28-25(32)29-21-13-6-5-12-20(21)23(31)27(24(29)26-28)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPNKOTZZMIAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in the biological system.
Mode of Action
For instance, some triazole derivatives have been found to undergo alkylation at the N-1 and N-2 atoms of the triazole ring.
Biochemical Pathways
Triazole compounds are known to exhibit versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular.
Pharmacokinetics
Triazole compounds are known for their excellent therapeutic index and are commonly used in medicinal chemistry.
Biochemical Analysis
Biochemical Properties
4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, thereby blocking substrate access and inhibiting enzyme activity. Additionally, it can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex.
Cellular Effects
The effects of 4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione on various cell types are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes while downregulating anti-apoptotic genes. It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress.
Molecular Mechanism
At the molecular level, 4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity, as seen with kinases, or interfere with DNA replication and transcription processes. The compound’s ability to form stable complexes with these biomolecules is crucial for its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione change over time. Initially, the compound exhibits strong inhibitory effects on target enzymes and cellular processes. Over extended periods, its stability may decrease, leading to degradation and reduced efficacy. Long-term studies have shown that while the compound remains effective in inhibiting enzyme activity and inducing apoptosis, its potency may diminish due to metabolic degradation.
Dosage Effects in Animal Models
The effects of 4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and induce desired cellular responses without significant toxicity. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These adverse effects are likely due to the compound’s interaction with off-target enzymes and the generation of reactive oxygen species.
Biological Activity
The compound 4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a member of the quinazoline and triazole family, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a quinazoline core fused with a triazole ring, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Research has indicated that derivatives of quinazoline and triazole exhibit significant anticancer properties. A study evaluating related compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione | MCF-7 | 15.6 |
| HeLa | 12.3 |
Antimicrobial Activity
The antimicrobial potential of this compound was assessed through various assays against both gram-positive and gram-negative bacteria. Results indicated that certain derivatives possess notable antibacterial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
Quinazoline derivatives have also been linked to anti-inflammatory effects. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Inhibition rates were found to be significant compared to control groups.
The biological activities of 4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It can interfere with pathways such as PI3K/Akt and MAPK/ERK that are crucial for cell survival and proliferation.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
Case Studies
Several studies have examined the efficacy of similar compounds:
- Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value of 10 µM against breast cancer cells.
- Antimicrobial Evaluation : Another study focused on quinazoline-triazole hybrids showed promising results against multi-drug resistant bacterial strains.
Comparison with Similar Compounds
Structural Analogues
1-Benzyl-4-(2-Phenyl/Heteroaryl-2-Oxoethyl)-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazole-3-Carboxylate Derivatives
- Core Structure : These compounds feature a 1,2,4-triazole ring fused to a carboxylate-substituted dihydroquinazoline, differing from the target compound’s triazoloquinazoline-dione core.
- Synthesis : Prepared via alkylation of triazole precursors with phenacyl bromides, mirroring the likely introduction of the 3-methoxyphenyl-2-oxoethyl group in the target molecule .
2.1.2. 1,2,3-Triazole-Substituted Quinazolinones
- Core Structure: A quinazolinone scaffold with a 1,2,3-triazole substituent, contrasting with the 1,2,4-triazoloquinazoline-dione system.
- Functional Groups : The triazole is appended via a propoxy linker, offering distinct electronic effects compared to the fused triazole in the target compound.
- Synthesis : Utilizes click chemistry (azide-alkyne cycloaddition), a divergent approach from the cyclization strategies inferred for the target molecule .
Pyrazolo-Benzothiazine-Diones
- Core Structure : A pyrazolo[4,3-c][1,2]benzothiazine-5,5-dione system, differing in heterocyclic arrangement but sharing the dione motif.
- Substituents : Methyl and oxoethyl groups provide steric and electronic profiles distinct from the target’s methoxyphenyl and benzyl groups.
Key Differentiators
- Substituent Effects : The 3-methoxyphenyl-2-oxoethyl group may enhance lipophilicity and receptor binding compared to simpler phenyl or heteroaryl substituents in analogues .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing [1,2,4]triazoloquinazoline derivatives, and how do reaction conditions influence yield?
- Answer : The compound’s synthesis typically involves multicomponent reactions (MCRs) of benzyl halides or triazole precursors. For example:
- Stepwise synthesis : Refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol and glacial acetic acid (as catalyst) under inert atmospheres (e.g., N₂) for 4–6 hours yields intermediates. Subsequent cyclization with ketones or oxoethyl derivatives is performed at 80–100°C .
- Key variables : Solvent polarity (ethanol vs. DMF), stoichiometry of acetic acid (5–10 drops per 0.001 mol substrate), and reflux duration impact crystallinity and purity. Yields range from 45–72% depending on substituent steric effects .
Q. Which spectroscopic techniques are critical for structural elucidation, and how are spectral contradictions resolved?
- Answer :
- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., thione vs. thiol) and confirms substituent orientation. For example, C–H···O interactions in triazoloquinazoline derivatives are validated via single-crystal diffraction .
- NMR/FT-IR : Discrepancies in carbonyl (C=O) stretching (1680–1720 cm⁻¹) or aromatic proton shifts (δ 7.2–8.1 ppm) are addressed by comparing experimental data with density functional theory (DFT)-predicted spectra .
Q. How are purity and stability assessed during storage?
- Answer :
- HPLC-MS : A reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) detects degradation products (e.g., hydrolyzed oxoethyl groups). Stability studies at 4°C (dry, argon atmosphere) show <5% decomposition over 6 months .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in triazoloquinazoline cyclization?
- Answer : DFT studies reveal that electron-donating groups (e.g., 3-methoxyphenyl) stabilize transition states via resonance. For example:
- Nucleophilic attack : The oxoethyl group’s carbonyl oxygen acts as a nucleophile, attacking the triazole’s C3 position. Solvent polarity (DMF > ethanol) accelerates this step by stabilizing partial charges .
- Contradictions : Competing pathways (e.g., [1,2,4]- vs. [1,3,4]-triazole formation) are resolved by kinetic isotope effect (KIE) studies and trapping intermediates with TEMPO .
Q. How can computational modeling predict biological activity against neurological targets?
- Answer :
- Molecular docking : The compound’s benzodiazepine-like scaffold (e.g., 4-benzyl group) shows affinity for GABAₐ receptors (PDB ID: 6HUP). Docking scores (Glide XP: −9.2 kcal/mol) correlate with in vitro IC₅₀ values (e.g., 1.8 μM in rat cortical neurons) .
- ADMET prediction : SwissADME models indicate moderate blood-brain barrier permeability (logBB: 0.3) but potential CYP3A4-mediated metabolism .
Q. What strategies validate conflicting bioactivity data across cell lines?
- Answer :
- Dose-response normalization : IC₅₀ values in MCF-7 vs. HEK293 cells are standardized to ATP levels (CellTiter-Glo assay). Contradictions (e.g., apoptosis vs. necrosis) are resolved via Annexin V/PI flow cytometry .
- Off-target profiling : Kinase inhibition panels (e.g., Eurofins KINOMEscan) identify cross-reactivity with PKC isoforms, requiring SAR optimization of the methoxyphenyl group .
Methodological Tables
Table 1 : Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | Ethanol, glacial acetic acid, 80°C, 4h | 65–72 | |
| Cyclization | DMF, K₂CO₃, 100°C, 12h | 45–58 |
Table 2 : Spectral Data for Structural Validation
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 5.21 (s, 2H, CH₂), δ 8.03 (d, J=8.4 Hz, Ar-H) | Benzyl and quinazoline protons |
| FT-IR | 1725 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) | Oxoethyl and triazole groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
